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Introduction
4-Chloro-4'-fluorobutyrophenone is a halogenated butyrophenone derivative with the

chemical formula C₁₀H₁₀ClFO. It serves as a key intermediate in the synthesis of various active

pharmaceutical ingredients (APIs), most notably the antipsychotic drug haloperidol and other

butyrophenone-class neuroleptics.[1][2] Given its role in pharmaceutical manufacturing, a

comprehensive understanding of its toxicological profile is essential for ensuring occupational

safety and for the risk assessment of final drug products. This technical guide provides an in-

depth overview of the known and inferred toxicological properties of 4-Chloro-4'-
fluorobutyrophenone, including summaries of potential toxicological endpoints, detailed

experimental protocols for their assessment, and an exploration of its likely mechanism of

action.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-4'-fluorobutyrophenone is

presented in Table 1.

Table 1: Physicochemical Properties of 4-Chloro-4'-fluorobutyrophenone
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Property Value Reference(s)

CAS Number 3874-54-2 [3]

Molecular Formula C₁₀H₁₀ClFO [3]

Molecular Weight 200.64 g/mol [3]

Appearance
White to amber to dark green

clear liquid
[3]

Melting Point 5 - 6 °C [3]

Boiling Point 122 °C at 0.7 mmHg [3]

Density 1.22 g/mL at 25 °C [4]

Refractive Index n20/D 1.5255 [4]

Solubility Sparingly soluble in water [5]

Toxicological Profile
Direct and comprehensive toxicological studies on 4-Chloro-4'-fluorobutyrophenone are not

readily available in the public domain. Much of the available safety information is derived from

Safety Data Sheets (SDS), which classify the compound based on general hazard

assessments. The hazard statement H341: Suspected of causing genetic defects is of

particular significance and suggests evidence of genotoxic potential.[6]

Due to the limited specific data, this profile includes inferred toxicological information based on

the known properties of the butyrophenone class of compounds and the well-studied

toxicological profile of haloperidol, a major downstream product.

Acute Toxicity
No specific LD50 values for 4-Chloro-4'-fluorobutyrophenone were identified in the available

literature. However, based on safety data sheets, the compound is considered to be an irritant

to the skin, eyes, and respiratory system.[7] Overdose of butyrophenone antipsychotics can

lead to central nervous system depression, hypotension, and anticholinergic effects.[8]

Table 2: Summary of Potential Acute Toxicity Endpoints
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Endpoint Classification/Observation Reference(s)

Oral Toxicity

Data not available. Inferred to

have moderate toxicity based

on butyrophenone class.

Dermal Toxicity Skin Irritant (H315) [7]

Inhalation Toxicity
May cause respiratory irritation

(H335)
[7]

Eye Irritation
Causes serious eye irritation

(H319)
[7]

Skin Sensitization
May cause an allergic skin

reaction (H317)
[4]

Genotoxicity
The classification of 4-Chloro-4'-fluorobutyrophenone with the hazard statement H341

("Suspected of causing genetic defects") indicates that there is evidence suggesting mutagenic

potential.[6] While specific studies on this intermediate are not publicly available, the

genotoxicity of its derivative, haloperidol, has been investigated. Studies on haloperidol have

produced conflicting results. Some in vitro studies on human lymphocytes have suggested that

haloperidol can induce chromosomal aberrations and DNA damage, potentially through the

induction of oxidative stress.[9][10][11] However, other studies have reported negative or

equivocal findings.[12] The genotoxic potential of butyrophenone derivatives remains an area

of active research.[13]

Table 3: Summary of Potential Genotoxicity Endpoints
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Assay Expected Outcome Inferred From Reference(s)

Bacterial Reverse

Mutation Assay (Ames

Test)

Potential for positive

result, indicating

mutagenicity.

H341 Classification [6]

In Vitro Mammalian

Cell Micronucleus Test

Potential for positive

result, indicating

clastogenicity or

aneugenicity.

Haloperidol studies [9][10]

In Vivo Mammalian

Erythrocyte

Micronucleus Test

Potential for positive

result, indicating in

vivo genotoxicity.

H341 Classification [6]

Repeated Dose Toxicity
Specific repeated dose toxicity studies for 4-Chloro-4'-fluorobutyrophenone were not found.

For butyrophenone antipsychotics, chronic exposure is associated with a range of adverse

effects, primarily related to their pharmacological action as dopamine receptor antagonists.

These can include extrapyramidal symptoms, tardive dyskinesia, and neuroleptic malignant

syndrome.[14] While this intermediate is not expected to have the same pharmacological

activity as the final drug products, the potential for target organ toxicity with repeated exposure

cannot be ruled out.

Carcinogenicity
There is currently no conclusive evidence linking 4-Chloro-4'-fluorobutyrophenone to

carcinogenic activity according to classifications by major international agencies.[5] However,

the potential genotoxicity raises concerns, as genotoxic compounds can sometimes be

carcinogenic. The carcinogenicity of haloperidol has been a subject of debate, with some

studies in mice suggesting a potential for leukemogenic activity, while other studies have been

negative.[9]

Reproductive and Developmental Toxicity
No data on the reproductive and developmental toxicity of 4-Chloro-4'-fluorobutyrophenone
is available. For haloperidol, animal studies have indicated embryotoxicity at high doses, but
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not teratogenicity. In humans, exposure to antipsychotics during pregnancy may lead to

extrapyramidal and/or withdrawal symptoms in the neonate.[15]

Mechanism of Action and Potential Toxicity
Pathways
The primary mechanism of action for the butyrophenone class of antipsychotics is the

antagonism of dopamine D2 receptors in the central nervous system.[16][17] This action is

responsible for their therapeutic effects but also contributes to many of their adverse effects.

Exposure Pharmacokinetics

Cellular Effects Adverse Outcomes

4-Chloro-4-fluorobutyrophenone Absorption Distribution Metabolism

Dopamine Receptor
Antagonism

Excretion

Oxidative Stress

Neurotoxicity

Reproductive
Toxicity

DNA Damage Genotoxicity

Click to download full resolution via product page

Caption: Inferred toxicity pathway for butyrophenone derivatives.

For 4-Chloro-4'-fluorobutyrophenone, direct pharmacological activity is likely low compared

to the final APIs. However, its chemical structure suggests the potential for metabolic activation

to reactive intermediates that could induce cellular stress. The genotoxicity observed with some

butyrophenones, including the potential for haloperidol to induce oxidative stress, points

towards a possible mechanism involving the generation of reactive oxygen species (ROS) that

can damage DNA.[11]

Experimental Protocols
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Detailed experimental protocols for toxicological studies on 4-Chloro-4'-fluorobutyrophenone
are not publicly available. The following are representative protocols for key toxicological

endpoints based on internationally recognized OECD guidelines.[12][18][19]

Acute Oral Toxicity - Fixed Dose Procedure (Based on
OECD 420)

Sighting Study
(Single animals, sequential dosing)

Select Starting Dose
(5, 50, 300, or 2000 mg/kg)

Main Study
(Groups of 5 female rats)

Single Oral Dose
(Gavage)

Observation (14 days)
(Clinical signs, mortality, body weight) Gross Necropsy Hazard Classification

Click to download full resolution via product page

Caption: Workflow for OECD 420 Acute Oral Toxicity Fixed Dose Procedure.

This test is designed to assess the acute oral toxicity of a substance.[5][20]

Test System: Typically, young adult female rats are used.

Procedure:

A sighting study is performed with single animals to determine the appropriate starting

dose.

In the main study, groups of at least 5 female animals are administered a single oral dose

of the test substance at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for

at least 14 days.

At the end of the observation period, all animals are subjected to a gross necropsy.

Endpoint: The test allows for the classification of the substance into a hazard category based

on the observed toxicity.

Bacterial Reverse Mutation Assay (Ames Test) (Based
on OECD 471)
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Select Bacterial Strains
(e.g., S. typhimurium, E. coli) Dose Range-Finding Study Main Experiment

(Plate incorporation or pre-incubation)
Expose Bacteria to Test Substance

(± S9 metabolic activation)
Incubate Plates
(48-72 hours) Count Revertant Colonies Data Analysis and Interpretation
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Caption: Workflow for OECD 471 Bacterial Reverse Mutation Assay (Ames Test).

This in vitro assay is used to detect gene mutations.[7]

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-

dependent strains of Escherichia coli.

Procedure:

The test substance is applied to the bacterial strains at a range of concentrations, both

with and without an exogenous metabolic activation system (S9 mix).

The bacteria are plated on a minimal agar medium lacking the essential amino acid.

After incubation, the number of revertant colonies (colonies that have regained the ability

to synthesize the essential amino acid) is counted.

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase

in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test
(Based on OECD 474)

Administer Test Substance to Rodents
(e.g., mice or rats) Collect Bone Marrow or Peripheral Blood Prepare and Stain Slides Microscopic Analysis

(Score micronucleated erythrocytes) Data Analysis and Interpretation

Click to download full resolution via product page

Caption: Workflow for OECD 474 In Vivo Mammalian Erythrocyte Micronucleus Test.

This in vivo test detects damage to chromosomes or the mitotic apparatus.[12]

Test System: Typically, mice or rats.
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Procedure:

The test substance is administered to the animals, usually on one or more occasions.

At appropriate times after treatment, bone marrow or peripheral blood is collected.

The cells are prepared on slides and stained to visualize micronuclei in immature

erythrocytes.

The frequency of micronucleated immature erythrocytes is determined for each animal.

Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated

animals compared to controls indicates that the substance is genotoxic in vivo.

Conclusion
4-Chloro-4'-fluorobutyrophenone is a key pharmaceutical intermediate with a toxicological

profile that is not yet fully characterized in the public domain. The available information

suggests that it is an irritant and a potential skin sensitizer. The hazard classification H341

indicates a suspicion of genotoxicity, which is supported by some in vitro studies on its major

derivative, haloperidol. The likely mechanism of genotoxicity may involve the induction of

oxidative stress.

Due to the lack of specific quantitative toxicity data, a precautionary approach to handling this

compound is warranted. Further studies, including acute toxicity, genotoxicity, and repeated

dose toxicity assays, are needed to fully elucidate its toxicological profile and to establish

definitive no-observed-adverse-effect levels (NOAELs). The experimental protocols outlined in

this guide, based on OECD guidelines, provide a framework for conducting such essential

safety assessments. For drug development professionals, understanding the potential toxicities

of this intermediate is crucial for the overall risk assessment of the final pharmaceutical

products.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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